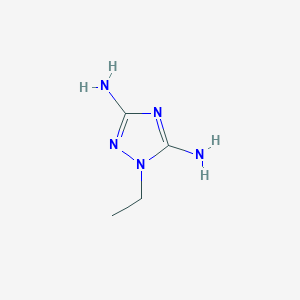
Benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid is an aromatic heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction between phthalic anhydride and an aromatic amine in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and applications.
Phthalic anhydride derivatives: These compounds are structurally related and are used in similar synthetic and industrial applications.
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid is unique due to the presence of both the isoindoline nucleus and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with diverse applications in various fields .
属性
CAS 编号 |
86581-47-7 |
|---|---|
分子式 |
C14H9NO5S |
分子量 |
303.29 g/mol |
IUPAC 名称 |
4-(1,3-dioxoisoindol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c16-13-11-3-1-2-4-12(11)14(17)15(13)9-5-7-10(8-6-9)21(18,19)20/h1-8H,(H,18,19,20) |
InChI 键 |
ZBXNPRCCPFRADZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


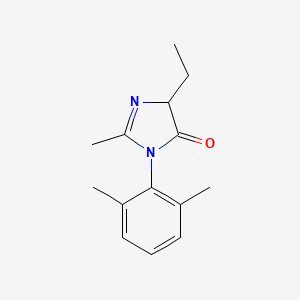
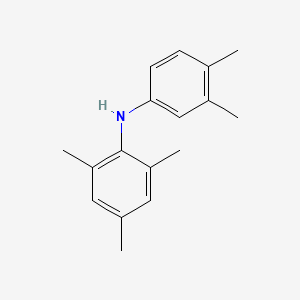
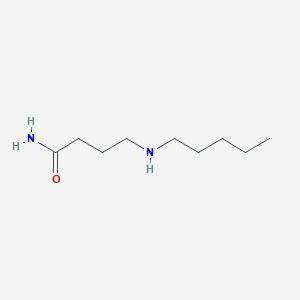
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)


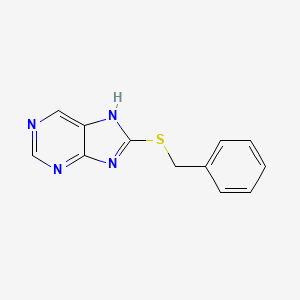

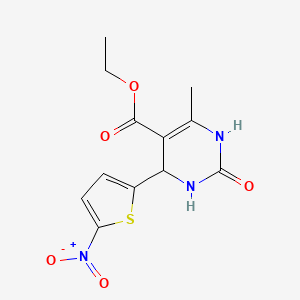
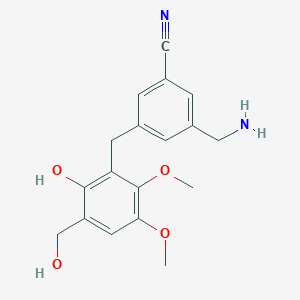

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
